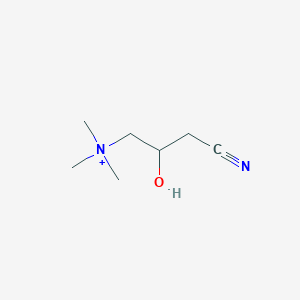
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride
概要
説明
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C7H15ClN2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its cationic nature, which makes it useful in a range of chemical reactions and industrial processes.
作用機序
Target of Action
The primary target of (3-Cyano-2-hydroxypropyl)trimethylammonium chloride, also known as D,L-Carnitinenitrile chloride, is cellulose . It acts as a cation-generating agent for cellulose cationization . This compound is also used to synthesize cationic glycogen (Cat Gly) .
Mode of Action
This compound interacts with its targets through a chemical reaction. It is used as a quaternizing agent for the quaternization of N-aryl chitosan derivatives . The quaternization process involves the replacement of a hydrogen atom in the -NH2 group by a quaternary ammonium group, enhancing the compound’s ability to form salts and increasing its solubility in water.
Biochemical Pathways
The compound is involved in the cationization of cellulose and the synthesis of cationic glycogen . These processes are crucial in various industries, including papermaking, textile, water treatment, and daily chemical industry .
Result of Action
The result of the action of this compound is the formation of cationized cellulose and cationic glycogen . These substances have various applications, such as improving the binding of dyes in textiles, acting as binding agents in papermaking, and serving as flocculants in water treatment .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the reaction of this compound with cellulose is carried out at a controlled temperature of 40-45°C . Furthermore, the pH of the solution can affect the efficiency of the cationization process .
生化学分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with (3-chloro-2-hydroxypropyl)trimethylammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reactants: Trimethylamine and (3-chloro-2-hydroxypropyl)trimethylammonium chloride.
Reaction Conditions: The reaction is conducted at a temperature range of 40-45°C with continuous stirring.
Product Isolation: The product is isolated by crystallization and purified through recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Raw Materials: High-purity trimethylamine and (3-chloro-2-hydroxypropyl)trimethylammonium chloride.
Reaction Setup: Large reactors with precise temperature and pressure control.
Purification: Advanced purification techniques such as distillation and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and hydroxy groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically results in the formation of primary or secondary amines.
科学的研究の応用
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules and as a stabilizing agent in biochemical assays.
Industry: The compound is used in the production of cationic polymers, surfactants, and as an additive in the textile and paper industries.
類似化合物との比較
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a chloro group instead of a cyano group.
(2-Hydroxypropyl)trimethylammonium chloride: Lacks the cyano group, making it less reactive in certain chemical reactions.
(3-Bromo-2-hydroxypropyl)trimethylammonium chloride: Contains a bromo group, which affects its reactivity and applications.
Uniqueness
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other similar compounds may not be as effective.
特性
IUPAC Name |
(3-cyano-2-hydroxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYKKWXSDFNANU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC#N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18933-33-0, 5238-52-8 | |
| Record name | Carnitinenitrile chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18933-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Carnitinenitrile chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16890 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-cyano-2-hydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE](/img/structure/B102123.png)
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)






![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)


![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
